molecular formula C9H13NO3 B2500093 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 690642-41-2

4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2500093
CAS No.: 690642-41-2
M. Wt: 183.207
InChI Key: JFVRIWBAXGSAAX-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (CAS 690642-41-2) is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol . It is a functionalized pyridin-2(1H)-one, a class of compounds known to be versatile intermediates in the synthesis of nitrogen-containing heterocycles and alkaloids . Pyridin-2(1H)-one derivatives are the subject of ongoing research due to their wide range of potential biological activities. Scientific literature indicates that related pyridinone structures have demonstrated various properties in research settings, including phytotoxic (herbicidal) effects on dicotyledonous and monocotyledonous species and have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase for antiviral research . The (2-methoxyethyl) side chain on the nitrogen atom may influence the compound's solubility and other physicochemical properties, making it a valuable building block for further chemical exploration and derivatization in medicinal chemistry and agrochemical research . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-7-5-8(11)6-9(12)10(7)3-4-13-2/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVRIWBAXGSAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one typically involves the hydroxymethylation of a pyridine derivative. One common method involves the reaction of formaldehyde with active C-H and N-H bonds in the presence of a catalyst . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups to the pyridine ring .

Scientific Research Applications

Recent studies suggest that 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one exhibits significant biological activity, particularly in relation to the Sirtuin family of proteins. Sirtuins are known to play critical roles in cellular regulation, metabolism, and aging.

Sirtuin Activation

Preliminary research indicates that this compound can enhance the deacetylation activity of Sirtuin 6 (Sirt6). In vitro assays have demonstrated that it significantly increases Sirt6 activity, which may have implications for therapeutic strategies targeting metabolic disorders and age-related diseases.

Medicinal Chemistry Applications

The unique structural features of this compound allow for the exploration of its derivatives and analogs. The presence of both hydroxyl and methoxy groups provides opportunities for modifications that could lead to novel therapeutic agents.

Potential Therapeutic Uses

  • Metabolic Disorders : Due to its ability to activate Sirt6, there is potential for this compound to be developed as a treatment for conditions related to metabolism.
  • Aging-Related Diseases : The modulation of Sirtuins has been linked to processes involved in aging; thus, this compound may contribute to therapies aimed at age-related health issues.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Optimizing these synthetic routes is crucial for achieving high yields and purity of the final product .

Case Studies on Derivatives

Research has explored various derivatives of this compound, focusing on their biological activities:

Derivative Biological Activity Notes
3-(4-Methylpiperazin-1-yl)pyridinePotential anti-cancer propertiesLacks hydroxyl group; focuses on piperazine interaction
6-Methylpyridin-2(1H)-oneSimplified structureLacks methoxyethyl side chain
4-HydroxyquinolineAnti-cancer propertiesDifferent aromatic system

These derivatives illustrate how modifications can alter pharmacological profiles and enhance biological activities.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 1-position substituent significantly influences the compound’s properties. Below is a comparison with key analogs:

Compound Name 1-Position Substituent Molecular Formula Key Properties/Data
Target Compound 2-Methoxyethyl C₉H₁₃NO₃ Linear ether group enhances solubility; moderate polarity due to methoxy moiety.
4-Hydroxy-1-(tetrahydro-2H-pyran-4-yl)-6-methylpyridin-2(1H)-one Tetrahydropyran-4-yl C₁₁H₁₅NO₃ Cyclic ether group; HRMS m/z 210.1126 [M+H]⁺; 22% synthesis yield.
4-Hydroxy-1-(tetrahydrofuran-2-ylmethyl)-6-methylpyridin-2(1H)-one Tetrahydrofuran-2-ylmethyl C₁₁H₁₅NO₄ Cyclic ether substituent; higher steric bulk than linear analogs.
4-Hydroxy-1-(4-methoxybenzyl)-6-methylpyridin-2(1H)-one 4-Methoxybenzyl C₁₄H₁₅NO₃ Aromatic substituent; increased lipophilicity; 34% yield for analog 4e .
6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one Benzyl C₁₃H₁₃NO₂ Aromatic group; SMILES: O=C1C=C(C=C(N1O)Cc2ccccc2)C; higher logP than aliphatic analogs.

Key Observations:

  • Electronic Effects: The 2-methoxyethyl group in the target compound donates electron density via the methoxy oxygen, stabilizing the pyridinone ring. This contrasts with electron-withdrawing groups (e.g., halogenated benzyls in ).
  • Solubility : Linear ethers (e.g., 2-methoxyethyl) improve water solubility compared to aromatic substituents (e.g., benzyl or 4-methoxybenzyl) .
  • Synthesis Yields : Yields for analogs vary widely (22–51%), influenced by substituent complexity. The target compound’s synthesis would likely require optimized coupling conditions for the 2-methoxyethyl group.

Spectroscopic and Analytical Data

  • NMR Trends: Pyridinones with aliphatic substituents (e.g., 5g in ) show upfield-shifted methyl protons (δ 2.32 ppm) compared to aromatic analogs (δ 2.38–2.48 ppm for 4e ).
  • HRMS : Analogs with cyclic ethers (e.g., 5g ) exhibit precise mass matches (Δ < 0.0001 Da), underscoring synthetic accuracy.

Biological Activity

4-Hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, also known by its CAS number 690642-41-2, is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The compound is synthesized primarily through hydroxymethylation of pyridine derivatives. A common method involves the reaction of formaldehyde with active C-H and N-H bonds in the presence of catalysts. The resulting product can undergo various chemical reactions including oxidation, reduction, and substitution, leading to a variety of derivatives that might exhibit different biological activities .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The hydroxy and methoxyethyl groups are critical for its binding affinity, influencing how the compound interacts with enzymes and receptors. This interaction can lead to various physiological effects, including:

  • Antimicrobial Activity : Research indicates that similar pyridine derivatives exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated that related compounds can inhibit bacterial growth effectively .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure often correlates with antioxidant activities, which scavenge free radicals and reduce oxidative stress in cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related compounds found that they exhibited minimum inhibitory concentrations (MIC) as low as 1024 µg/ml against S. aureus, suggesting that this compound may have similar efficacy due to structural similarities .
  • Cell Proliferation Inhibition : In vitro studies on pyridine derivatives have shown that they can significantly inhibit cell proliferation in various cancer cell lines, including epidermoid carcinoma cells. This suggests potential applications in cancer therapy .

Pharmacological Applications

The compound is being explored for various pharmacological applications:

  • Drug Development : As a lead compound, it shows promise for developing new antibacterial agents due to its structural features that allow for modifications leading to enhanced activity.
  • Therapeutic Potential : Preliminary findings indicate potential therapeutic roles in treating bacterial infections and possibly other diseases influenced by oxidative stress.

Data Summary

Property Details
Chemical Name This compound
CAS Number 690642-41-2
Molecular Formula C11H15NO3
Molecular Weight 209.25 g/mol
Synthesis Method Hydroxymethylation
Biological Activities Antimicrobial, Antioxidant

Q & A

Q. Table 1. Key Reaction Conditions for Pyridinone Derivatives

StepReagents/ConditionsYield (%)Reference
Alkylation2-Methoxyethyl bromide, NaH, DMF, 80°C, 12h65–75
PurificationRecrystallization (EtOH/H₂O)90–95
Spectroscopic Analysis¹H NMR (400 MHz, DMSO-d₆)-

Q. Table 2. Biological Evaluation Parameters

AssayModel/ProtocolOutcome MetricsReference
Acute ToxicityCD-1 mice, OECD Guideline 423LD₅₀ determination
Analgesic ActivitySprague-Dawley rats, thermal plate testLatency to pain response

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